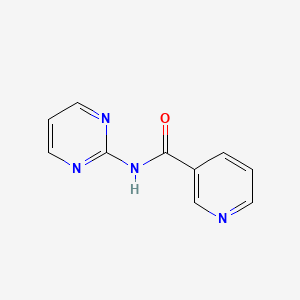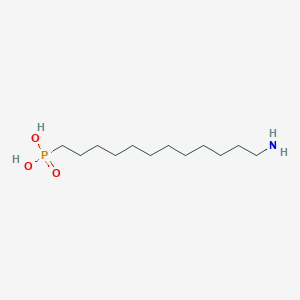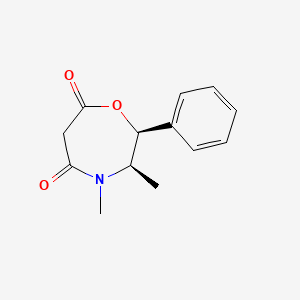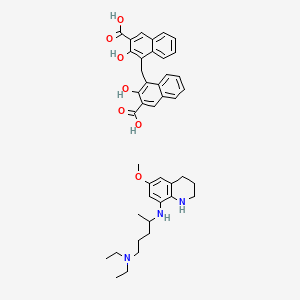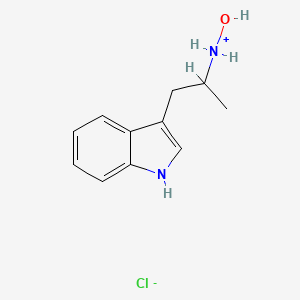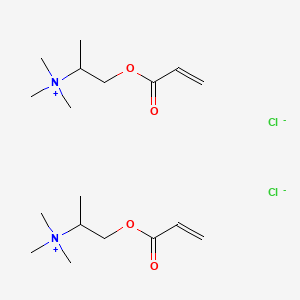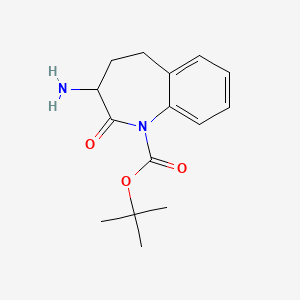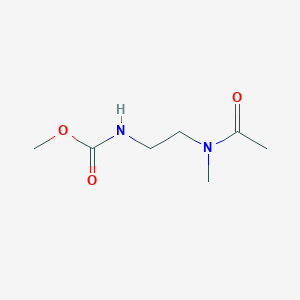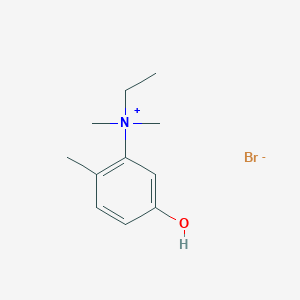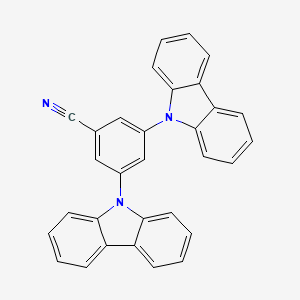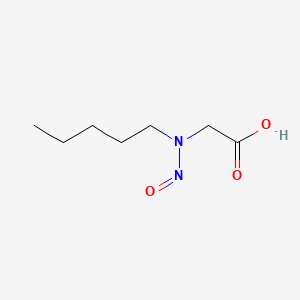
Glycine, N-nitroso-N-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-nitroso-N-pentyl- is a member of the nitroso compounds, which are characterized by the presence of a nitroso group (NO) attached to a nitrogen atom. Nitroso compounds are known for their diverse chemical properties and applications in various fields, including organic synthesis, medicine, and industry. Glycine, N-nitroso-N-pentyl- is specifically an N-nitroso compound, which means the nitroso group is bonded to a nitrogen atom within the molecule.
Vorbereitungsmethoden
The synthesis of Glycine, N-nitroso-N-pentyl- typically involves the nitrosation of secondary amines. One efficient method for synthesizing N-nitroso compounds, including Glycine, N-nitroso-N-pentyl-, is through the use of tert-butyl nitrite under solvent-free conditions . This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields. The reaction involves the nucleophilic attack of the nitrogen atom of the secondary amine on the electrophilic nitrosonium ion, resulting in the formation of the N-nitroso compound .
Analyse Chemischer Reaktionen
Glycine, N-nitroso-N-pentyl- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium dichromate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Glycine, N-nitroso-N-pentyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitroso derivatives.
Biology: Nitroso compounds, including Glycine, N-nitroso-N-pentyl-, are studied for their potential biological activities, such as their role in cellular signaling pathways.
Medicine: Nitroso compounds are investigated for their potential therapeutic applications, including their use as nitric oxide donors.
Wirkmechanismus
The mechanism of action of Glycine, N-nitroso-N-pentyl- involves the release of nitric oxide (NO), a key signaling molecule in various biological processes. Nitric oxide can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various physiological effects. The pathways involved in the action of nitric oxide include the activation of guanylate cyclase, leading to the production of cyclic GMP, which mediates vasodilation and other cellular responses .
Vergleich Mit ähnlichen Verbindungen
Glycine, N-nitroso-N-pentyl- can be compared with other N-nitroso compounds, such as N-nitrosodimethylamine and N-nitrosodiethylamine. These compounds share similar chemical properties but differ in their specific structures and applications. For example, N-nitrosodimethylamine is known for its carcinogenic properties, while Glycine, N-nitroso-N-pentyl- is primarily studied for its potential therapeutic and industrial applications .
Similar compounds include:
- N-nitrosodimethylamine
- N-nitrosodiethylamine
- N-nitrosomorpholine
These compounds highlight the diversity and versatility of N-nitroso compounds in various fields of research and industry.
Eigenschaften
CAS-Nummer |
6939-26-0 |
|---|---|
Molekularformel |
C7H14N2O3 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
2-[nitroso(pentyl)amino]acetic acid |
InChI |
InChI=1S/C7H14N2O3/c1-2-3-4-5-9(8-12)6-7(10)11/h2-6H2,1H3,(H,10,11) |
InChI-Schlüssel |
DTKQZBVRUGONNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN(CC(=O)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


